molecular formula C11H9NOS B13152794 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one

1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one

Cat. No.: B13152794
M. Wt: 203.26 g/mol
InChI Key: VPQSRHZSLAMGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one (CAS 1856178-66-9) is a high-value chemical building block with the molecular formula C 11 H 9 NOS and a molecular weight of 203.26 g/mol . This compound features an acetophenone scaffold linked to a 1,2-thiazole (isothiazole) heterocycle, a structure frequently employed in the synthesis of complex molecules for pharmaceutical research and drug discovery . Its primary research application is as a key synthetic intermediate. The compound's structure is a core component in multi-step synthetic routes for the preparation of biologically active targets, such as advanced 1,3-thiazol-2-amine derivatives investigated for therapeutic potential . The ketone functional group provides a versatile handle for further chemical transformations, including reductions and coupling reactions, which are essential for constructing sophisticated molecular architectures in medicinal chemistry . This product is strictly labeled For Research Use Only (RUO) . It is intended solely for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-[3-(1,2-thiazol-3-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)9-3-2-4-10(7-9)11-5-6-14-12-11/h2-7H,1H3

InChI Key

VPQSRHZSLAMGTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NSC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 1,2 Thiazol 3 Yl Phenyl Ethan 1 One and Its Analogues

Direct Synthesis of 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one

The direct synthesis of this compound involves the construction of the 3-aryl-isothiazole ring system from acyclic precursors. Various strategies have been developed to form the characteristic S-N bond and the heterocyclic ring.

Adaptation of Classical Thiazole (B1198619) Synthesis Approaches

While the renowned Hantzsch thiazole synthesis is a cornerstone for the preparation of 1,3-thiazoles from α-haloketones and thioamides, it is not directly applicable to the synthesis of the 1,2-thiazole (isothiazole) isomer. wikipedia.orgnih.gov However, analogous classical strategies for isothiazole (B42339) ring construction exist, primarily centered on the oxidative cyclization of precursors that contain the required C-C-C-N fragment and a sulfur source.

One of the most established methods involves the oxidative cyclization of substituted 3-aminopropenethiones or α,β-unsaturated thiocarboxylic acid amides. chemicalbook.comthieme-connect.com In a hypothetical adaptation for the target molecule, a precursor such as 3-amino-1-(3-acetylphenyl)prop-2-ene-1-thione could be subjected to oxidative cyclization. This process forms the crucial S-N bond to yield the isothiazole ring. Various oxidizing agents, including iodine and hydrogen peroxide, have been effectively used for this transformation. thieme-connect.com

Condensation Reactions with Appropriate Precursors

Condensation reactions provide a versatile and widely used route to the isothiazole nucleus. These methods typically involve the reaction of a compound providing a three-carbon chain with a reagent that delivers the N-S fragment. medwinpublishers.comthieme-connect.com For the synthesis of 3-aryl-isothiazoles, a common strategy is the reaction of β,γ-unsaturated aldehydes or ketones with ammonium thiocyanate. thieme-connect.com

Another effective condensation approach is the [4+1] annulation, which utilizes β-ketodithioesters or β-ketothioamides as the four-atom component (S-C-C-C) and a nitrogen source like ammonium acetate. organic-chemistry.org This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade to construct the C-N and S-N bonds in one pot. organic-chemistry.org The transformation of other heterocyclic systems, such as the reaction of isoxazoles with phosphorus pentasulfide, also represents a condensation-based approach to isothiazole synthesis. medwinpublishers.com

To produce this compound, a suitable precursor would be a derivative of 3-acetylchalcone, which could be condensed with a reagent like ammonium thiocyanate to form the heterocyclic ring.

Emerging Synthetic Strategies for Thiazole Ring Formation

Modern organic synthesis has introduced novel and highly efficient methods for constructing the isothiazole ring, moving beyond classical condensation and cyclization reactions. A prominent emerging strategy is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. acs.orgorganic-chemistry.orgnih.gov This reaction provides a powerful and versatile route to a wide variety of substituted isothiazoles. acs.org

In this approach, a 1,2,3-thiadiazole is reacted with a nitrile in the presence of a rhodium catalyst, such as [Rh(COD)Cl]₂, to form the isothiazole ring via an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.orgacs.org For the synthesis of the target compound, this would involve the reaction of a suitable thiadiazole with 3-acetylbenzonitrile. The reaction demonstrates broad substrate scope, including aromatic, aliphatic, and heterocyclic nitriles, and often proceeds in excellent yields. organic-chemistry.org This method is particularly valuable as it allows for the late-stage introduction of the aryl group.

Other modern methods include base-promoted demethoxylative cycloadditions of alkynyl oxime ethers using sodium sulfide as the sulfur source, which offers a one-pot transformation with excellent functional group tolerance. organic-chemistry.org While diazoketone-based syntheses are well-established for 1,3-thiazoles, their application in direct isothiazole synthesis is less common. chemrxiv.orgnih.gov

Microwave and Ultrasound Promoted Synthesis Methodologies

The application of non-conventional energy sources like microwave irradiation and ultrasound has become a cornerstone of green chemistry, offering significant advantages over traditional heating methods. These techniques have been successfully applied to the synthesis of isothiazoles and other related heterocycles, leading to dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles. researchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to be particularly effective for the solvent-free oxidative cyclization of 3-aminopropenethiones to form isothiazoles, with reactions completing in minutes rather than hours. thieme-connect.com Similarly, ultrasound irradiation can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing reaction rates and yields. nih.gov These greener techniques can be applied to the classical condensation and cyclization reactions described previously, making the synthesis of this compound and its analogues more efficient and environmentally benign. researchgate.net

Table 1: Comparison of Conventional and Greener Synthesis Methods for Heterocycles This table illustrates the typical advantages of microwave (MW) and ultrasound (US) assistance by drawing parallels from related heterocyclic syntheses.

Reaction Type Method Reaction Time Yield Reference
Chalcone (B49325) Synthesis Conventional 4-5 hours 76-83% researchgate.net
Chalcone Synthesis Microwave (MW) 35-40 minutes 84-92% researchgate.net
Thioamide Synthesis Conventional 6-7 hours 76-83% researchgate.net
Thioamide Synthesis Ultrasound (US) 35 minutes 84-92% researchgate.net
Isothiazole Synthesis Conventional 2-3 hours Not specified thieme-connect.com
Isothiazole Synthesis Microwave (MW) 1-2 minutes Not specified thieme-connect.com

Synthesis of Structurally Modified Derivatives of this compound

Functionalization of the Thiazole Ring

The functionalization of the pre-formed isothiazole ring in this compound allows for the synthesis of a diverse array of structurally modified derivatives. The reactivity of the isothiazole ring is distinct from its 1,3-thiazole isomer. The positions available for substitution are C3 (bearing the phenyl group), C4, and C5.

Electrophilic Substitution: The isothiazole ring is generally less reactive towards electrophilic attack than heterocycles like pyrrole or thiophene, due to the electron-withdrawing nature of the imine nitrogen. iust.ac.ir Theoretical calculations and experimental evidence indicate that electrophilic substitution on the unsubstituted isothiazole ring preferentially occurs at the C4 position. iust.ac.ir Therefore, derivatives of the target compound could be functionalized at the C4 position through reactions such as halogenation or nitration, provided the reaction conditions are sufficiently vigorous.

Nucleophilic Substitution: The isothiazole ring is more susceptible to nucleophilic attack. Positions 3 and 5 are the most favorable sites for nucleophilic substitution, particularly when a good leaving group is present at one of these positions. thieme-connect.com Since the C3 position is already occupied by the 3-acetylphenyl group, the C5 position is the primary target for introducing new functional groups via nucleophilic substitution. A common synthetic strategy involves the preparation of a 5-halo-3-aryl-isothiazole intermediate. This intermediate can then react with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to afford diverse C5-substituted derivatives.

Table of Compounds

Compound Name
This compound
3-aminopropenethione
3-amino-1-(3-acetylphenyl)prop-2-ene-1-thione
3-acetylbenzonitrile
ammonium thiocyanate
β-ketodithioester
β-ketothioamide
ammonium acetate
phosphorus pentasulfide
1,2,3-thiadiazole
[Rh(COD)Cl]₂
sodium sulfide

Substituent Variations on the Phenyl Moiety (e.g., electron-withdrawing groups, halogenation)

The functionalization of the phenyl ring attached to the 1,2-thiazole (isothiazole) core is a key strategy for modulating the physicochemical properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the reactivity of the phenyl ring is influenced by the isothiazole substituent. The synthesis of functionalized isothiazoles often involves the use of precursors already bearing the desired substituents on the aromatic ring before the formation of the heterocyclic system. researchgate.net

Methods for introducing substituents onto the phenyl moiety include:

Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or selectfluor can introduce halogen atoms, which serve as versatile handles for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can install a nitro group, an electron-withdrawing group, which can subsequently be reduced to an amine for further derivatization.

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed acylation or alkylation can introduce new carbon substituents, though careful control of reaction conditions is necessary to manage regioselectivity.

The synthesis of diverse aryl-isothiazole analogues often relies on building the isothiazole ring from appropriately substituted aryl precursors, providing a reliable route to a wide range of derivatives. researchgate.net

Table 1: Examples of Reagents for Phenyl Moiety Substitution

Reaction TypeReagent(s)Resulting Substituent
BrominationN-Bromosuccinimide (NBS), CCl₄-Br
NitrationHNO₃, H₂SO₄-NO₂
AcylationAcyl Chloride, AlCl₃-C(O)R

Modifications of the Ethanone (B97240) Side Chain and Linker Variations

The ethanone side chain offers a reactive site for numerous chemical modifications. The carbonyl group and the adjacent methyl group can be transformed into a wide variety of other functional groups, significantly expanding the chemical space accessible from the parent compound.

Key transformations of the ethanone side chain include:

Condensation Reactions: The carbonyl group can react with amines to form imines (Schiff bases) or with hydrazines to yield hydrazones. Aldol condensation with aldehydes can produce α,β-unsaturated ketones (chalcones).

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Halogenation: The α-methyl group can be halogenated under basic or acidic conditions to form α-haloketones, which are valuable intermediates for nucleophilic substitution reactions.

Oxidation: The Baeyer-Villiger oxidation can convert the ketone into an ester.

Furthermore, variations in the linker between the phenyl and isothiazole rings, or modifications to the side chain's connection point, can be achieved through multi-step synthetic sequences, often starting from different precursors. thieme-connect.commdpi.com

Multi-Component Reactions for the Generation of Diverse Analogues

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex heterocyclic structures, including isothiazole and thiazole derivatives, in a single step. nih.govfigshare.comfao.org These reactions are highly valuable for generating libraries of analogues for screening purposes. A three-component strategy employing enaminoesters, sulfur, and bromodifluoroacetamides or esters has been developed for the synthesis of both thiazoles and isothiazoles. acs.orgorganic-chemistry.org Another approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate, which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to yield 3,5-disubstituted isothiazoles. organic-chemistry.org

Table 2: Selected Multi-Component Reactions for Thiazole/Isothiazole Synthesis

ComponentsCatalyst/ConditionsProduct TypeReference
Enaminoesters, Sulfur, Bromodifluoroacetamides/EstersHeatPolysubstituted Thiazoles/Isothiazoles nih.govacs.org
β-Ketodithioesters, NH₄OAcMetal-free, Aerial Oxidation3,5-Disubstituted Isothiazoles organic-chemistry.org
Alkynyl Oxime Ethers, Na₂SBase-promotedSubstituted Isothiazoles organic-chemistry.org
1,2,3-Thiadiazoles, NitrilesRh-catalystSubstituted Isothiazoles organic-chemistry.org

Chemical Reactivity and Further Transformations of the this compound Scaffold

Oxidation Reactions (e.g., formation of sulfoxides and sulfones)

The sulfur atom in the isothiazole ring is susceptible to oxidation. This transformation is significant as it can be a pathway for metabolic bioactivation in biological systems. nih.gov Oxidation can lead to the formation of isothiazole S-oxides (sulfoxides) or S,S-dioxides (sulfones). Controlled oxidation can be achieved using various oxidizing agents. For instance, mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures typically yield the sulfoxide, while stronger conditions or excess oxidant can lead to the sulfone. medwinpublishers.com The formation of these oxidized species can alter the electronic properties and biological activity of the parent molecule. In some cases, the oxidation of the isothiazole sulfur is proposed as the first step in a bioactivation mechanism that leads to the formation of reactive intermediates. nih.gov

Reduction Reactions (e.g., conversion to thiazolidines)

The isothiazole ring can be reduced to its saturated form, isothiazolidine (also known as tetrahydroisothiazole). thieme-connect.de This transformation significantly alters the geometry and electronic nature of the heterocycle, converting the planar, aromatic ring into a non-planar, saturated system. The reduction typically requires strong reducing agents, such as catalytic hydrogenation under pressure or treatment with metal hydrides. The specific conditions depend on the other functional groups present in the molecule to avoid their unintended reduction. The resulting isothiazolidines can exhibit different chemical and biological properties compared to their aromatic precursors. thieme-connect.de

Formation of Schiff Bases and Metal Complexes

The ethanone moiety is a convenient handle for synthesizing Schiff bases (imines or azomethines) through condensation with primary amines. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, typically under acidic catalysis or with azeotropic removal of water. A wide range of aromatic and aliphatic amines can be used to generate a diverse library of Schiff base ligands. core.ac.uk

These Schiff base ligands, containing the C=N imine bond and other potential donor atoms (like the isothiazole nitrogen and sulfur), are excellent chelating agents for a variety of metal ions. orientjchem.orgnih.gov The reaction of these ligands with metal salts (e.g., chlorides or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) leads to the formation of stable coordination complexes. ijper.orgnih.gov The geometry and properties of the resulting metal complexes are dictated by the nature of the metal ion, the ligand structure, and the reaction conditions. researchgate.netekb.eg

Table 3: General Synthesis of Schiff Bases from this compound

Amine Reactant (R-NH₂)ConditionsProduct (Schiff Base)
AnilineEthanol, reflux, cat. Acetic Acid1-[3-(1,2-Thiazol-3-yl)phenyl]-N-phenylethan-1-imine
4-ChloroanilineMethanol, reflux1-[3-(1,2-Thiazol-3-yl)phenyl]-N-(4-chlorophenyl)ethan-1-imine
BenzylamineToluene, Dean-Stark trap1-[3-(1,2-Thiazol-3-yl)phenyl]-N-benzylethan-1-imine

Table 4: Examples of Metal Complexes with Thiazole-Derived Schiff Base Ligands

Schiff Base LigandMetal SaltResulting Complex Structure (General)Reference
Thiazole-imine ligandCoCl₂·6H₂O[Co(L)₂Cl₂] orientjchem.org
Thiazole-imine ligandNiCl₂·6H₂O[Ni(L)₂Cl₂] orientjchem.org
Thiazole-imine ligandCuCl₂·2H₂O[Cu(L)₂Cl₂] ijper.org
Thiazole-imine ligandZnCl₂[Zn(L)₂Cl₂] ijper.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 1,2 Thiazol 3 Yl Phenyl Ethan 1 One and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation AnalysisNo specific data available in the searched resources.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). For 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, with the molecular formula C₁₁H₉NOS, HRMS provides definitive confirmation of its chemical formula.

Detailed Research Findings: In a typical HRMS experiment using a technique like electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The instrument then measures the m/z of this ion to several decimal places. The theoretical exact mass of the neutral molecule (C₁₁H₉NOS) is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). The theoretical m/z for the protonated species is then compared to the experimentally measured value. A match within a narrow tolerance (e.g., ±0.003 Da) confirms the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Interactive Data Table: Theoretical HRMS Data Use the filter below to select the adduct and view the corresponding theoretical exact mass.

FormulaAdductTheoretical m/z
C₁₁H₉NOS[M+H]⁺204.0478
C₁₁H₉NOS[M+Na]⁺226.0297
C₁₁H₉NOS[M+K]⁺241.9936

This high level of mass accuracy is crucial for confirming the identity of newly synthesized compounds and is a standard requirement for publication in scientific literature. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides profound insight into the molecular structure by inducing the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint, allowing for the elucidation of connectivity and the identification of key functional groups.

Detailed Research Findings: While specific experimental MS/MS data for this exact compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of acetophenones, phenyl-heterocycles, and thiazole (B1198619) derivatives. researchgate.netresearchgate.netsapub.org The primary fragmentation events are expected to occur at the most labile bonds, driven by the stability of the resulting fragments.

Key predicted fragmentation steps include:

Loss of a Methyl Radical: A primary fragmentation common to acetyl groups is the cleavage of the C-C bond to lose a methyl radical (•CH₃), resulting in a stable acylium ion.

Formation of the Benzoyl Cation: Subsequent loss of carbon monoxide (CO) from the acylium ion could occur.

Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic ring-opening fragmentation, often involving the loss of small molecules like acetylene (B1199291) or hydrogen cyanide (HCN), depending on the charge distribution. researchgate.net

Cleavage at the Phenyl-Thiazole Bond: The bond connecting the two aromatic rings can also cleave to generate ions corresponding to the individual ring systems.

Interactive Data Table: Predicted MS/MS Fragmentation Click on a row to highlight the proposed fragmentation pathway for this compound ([M+H]⁺ = m/z 204.05).

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Fragment Structure
204.05•CH₃189.03[M+H-CH₃]⁺ (Acylium ion)
204.05H₂O186.04[M+H-H₂O]⁺
189.03CO161.04[M+H-CH₃-CO]⁺
204.05C₂H₃O•161.04[M+H-C₂H₃O]⁺
204.05C₇H₇O•106.02[C₄H₄NS]⁺ (Thiazole-related ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Detailed Research Findings: The structure of this compound contains several chromophores: the phenyl ring, the thiazole ring, and the carbonyl group. These features give rise to characteristic electronic transitions.

π → π* Transitions: These high-energy transitions are expected due to the conjugated π-systems of the phenyl and thiazole rings. Aromatic systems typically exhibit strong absorption bands in the 200-300 nm region. The conjugation between the phenyl and thiazole rings would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the individual, unsubstituted chromophores. mdpi.combiointerfaceresearch.com

n → π* Transitions: The carbonyl group (C=O) possesses non-bonding electrons (n) on the oxygen atom. A lower-energy n → π* transition is expected, which typically results in a weaker absorption band at a longer wavelength, often above 300 nm. masterorganicchemistry.com This band is characteristically weak because of the poor spatial overlap between the n and π* orbitals. masterorganicchemistry.com

Based on data for analogous acetophenone (B1666503) and phenyl-thiazole structures, two main absorption maxima (λ_max_) would be predicted. researchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Maxima Filter by transition type to see the expected spectral region and characteristics.

Transition TypeExpected λ_max Region (nm)Relative IntensityAssociated Chromophore
π → π~250 - 290StrongPhenyl Ring, Thiazole Ring
n → π~300 - 330WeakCarbonyl Group (C=O)

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structures

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation.

Detailed Research Findings: While a crystal structure for this compound is not publicly available in crystallographic databases as of this writing, its solid-state structure can be predicted based on analyses of closely related phenyl-thiazole derivatives. mdpi.com

Molecular Geometry: The phenyl and thiazole rings are expected to be individually planar. However, due to potential steric hindrance, a notable dihedral angle between the planes of the two rings is anticipated. In similar structures, this angle can vary but often results in a twisted, non-coplanar conformation.

Bond Lengths and Angles: The C=O bond of the ethanone (B97240) group would exhibit a typical double bond length (approx. 1.22 Å). Bond lengths within the aromatic rings would be consistent with their aromatic character.

Crystal Packing: In the solid state, molecules would likely be arranged to maximize stabilizing intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and potential π-π stacking between aromatic rings.

Interactive Data Table: Expected Crystallographic Parameters (Based on Analogs) This table presents typical values for related phenyl-heterocyclic structures.

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell
Space Groupe.g., P2₁/c, PbcaDefines the specific symmetry elements
Dihedral Angle (Phenyl-Thiazole)5° - 40°Indicates the degree of twist between rings
C=O Bond Length~1.22 ÅConfirms the carbonyl double bond
Intermolecular InteractionsC-H···O, C-H···N, π-π stackingGoverns the crystal packing and stability

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. mt.com The experimental results are compared against the theoretically calculated percentages based on the molecular formula. This comparison is a critical measure of sample purity. researchgate.netnmrmbc.com

Detailed Research Findings: The molecular formula for this compound is C₁₁H₉NOS. The theoretical elemental composition can be calculated using the atomic weights of each element. For a sample to be considered analytically pure, the experimentally determined percentages should typically be within ±0.4% of the calculated values, a standard criterion in chemical publications. nih.gov

Interactive Data Table: Elemental Composition of C₁₁H₉NOS Use the filter to select an element and view its theoretical percentage.

ElementAtomic WeightNumber of AtomsTotal MassTheoretical Percentage (%)
Carbon (C)12.01111132.12165.00
Hydrogen (H)1.00899.0724.46
Nitrogen (N)14.007114.0076.89
Oxygen (O)15.999115.9997.87
Sulfur (S)32.06132.0615.78
Total 23 203.259 100.00

Structure Activity Relationship Sar Studies of 1 3 1,2 Thiazol 3 Yl Phenyl Ethan 1 One Derivatives

Elucidation of Key Structural Features Essential for Biological Activity in Thiazole-Containing Ethanones

The fundamental structure of thiazole-containing ethanones, comprising a thiazole (B1198619) ring linked to a phenyl group via an ethanone (B97240) bridge, represents a privileged scaffold in drug discovery. The thiazole nucleus is a crucial pharmacophoric element found in a wide array of FDA-approved drugs and is recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. globalresearchonline.netnih.gov The aromatic nature of both the thiazole and phenyl rings allows for various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.

The nitrogen and sulfur atoms within the 1,2-thiazole ring are key features, providing sites for hydrogen bonding and coordination with metallic ions in enzyme active sites. nih.gov The relative orientation of the thiazole and phenyl rings, dictated by the ethanone linker, is also a critical determinant of biological activity. This arrangement creates a specific three-dimensional shape that influences how the molecule fits into the binding pocket of a target protein. Research has shown that the thiazole ring can act as a central linker or a bioisosteric replacement for other aromatic systems in designing targeted therapies, such as VEGFR-2 inhibitors. nih.gov

Impact of Substituents on the Thiazole Ring on Potency and Selectivity

Modifications to the thiazole ring itself have a profound impact on the biological profile of these compounds. The nature, size, and position of substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its affinity and selectivity for a given target.

For instance, studies on related thiazole derivatives have demonstrated that substituting a simple methyl group for a more complex N,N-dimethyl group on the thiazole ring can be essential for cytotoxic activity. nih.gov Conversely, in some contexts, the introduction of a bulky substituent, such as a phenyl ring, onto the thiazole moiety is required for biological function. nih.gov The position of substitution is also critical; a methyl group at the 5-position of the thiazole ring has been shown to cause a near-complete loss of antimigratory activity in certain cancer cell lines. acs.org The nitrogen and sulfur atoms of the thiazole ring are known to form hydrogen bonds with amino acid residues within the active sites of various protein kinases, highlighting their importance in molecular recognition. nih.gov

Thiazole Ring SubstitutionObserved Impact on Biological ActivityReference
Replacement of N,N-dimethyl group with a simple methyl groupEssential for cytotoxic and antitumor activity in some analogs. nih.gov
Replacement of N,N-dimethyl group with a phenyl ringConsidered essential for activity in specific derivatives. nih.gov
Methyl group at the 5-positionResulted in a near-complete loss of antimigratory activity. acs.org

Influence of Phenyl Ring Substitution Patterns on Activity and Target Specificity

The substitution pattern on the phenyl ring is a key determinant of both potency and target specificity for 1-[3-(1,2-thiazol-3-yl)phenyl]ethan-1-one derivatives. The electronic and steric properties of substituents can significantly alter the molecule's interaction with its biological target.

Research indicates that both electron-donating and electron-withdrawing groups can enhance biological activity, depending on the specific target and the position of the substituent. For example, meta and para-dimethyl substitution on the phenyl ring has been identified as important for cytotoxic activity. nih.gov Similarly, the presence of a para-chloro or para-methyl group is considered crucial for the antitumor effects of certain thiazole compounds. nih.gov The introduction of a methoxy (B1213986) group, an electron-donating group, at various positions on the phenyl ring has also been linked to high activity. nih.gov

Halogen substituents are frequently employed to modulate activity. A para-fluoro group on the phenyl ring has been shown to restore cytotoxicity in derivatives that had lost activity due to other modifications. acs.org Bromo and hydroxyl substitutions have also been noted as essential requirements for the anti-inflammatory activity of some thiazole-containing compounds. nih.gov This highlights the nuanced role of phenyl ring substituents in fine-tuning the pharmacological profile. nih.gov

Phenyl Ring SubstituentPositionObserved Impact on Biological ActivityReference
Dimethylmeta, paraImportant for cytotoxic activity. nih.gov
ChloroparaCrucial for antitumor activity. nih.gov
MethylparaCrucial for antitumor activity. nih.gov
Methoxy (electron-donating)paraBeneficial for activity. nih.gov
Nitro (electron-withdrawing)paraBeneficial for activity. nih.gov
FluoroparaRestored cytotoxicity in certain analogs. acs.org
Bromo and Hydroxyl-Essential for certain anti-inflammatory activities. nih.gov

Role of the Ethanone Moiety and Linker Modifications in Ligand-Target Recognition

Modifications to this linker can significantly impact biological activity. For instance, altering the length of the linker can affect how well the pharmacophoric groups align with their corresponding interaction points in the binding site. Studies on related compounds have shown that an ethylene (B1197577) linker can enhance activity compared to a longer propylene (B89431) linker, suggesting that an optimal distance and rigidity are required for potent biological effects. nih.gov The carbonyl group within the ethanone moiety can also act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target's active site. The flexibility of the linker allows the molecule to adopt a conformation that is energetically favorable for binding.

Conformational Flexibility and its Implications for SAR

The conformational flexibility of this compound derivatives is a crucial aspect of their structure-activity relationship. The molecule possesses several rotatable single bonds: between the phenyl ring and the ethanone group, and between the ethanone group and the thiazole ring. Rotation around these bonds allows the molecule to adopt a wide range of conformations in solution.

This flexibility can be advantageous, as it enables the molecule to adapt its shape to fit the specific topology of a biological target's binding site, a concept known as "induced fit." However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a balance between rigidity and flexibility is often desirable. While specific conformational analysis on this exact molecule is not widely reported, studies on similar structures show that the presence and position of bulky substituents can restrict rotation and lock the molecule into a more specific, and potentially more active, conformation. researchgate.net Understanding the preferred low-energy conformations is essential for designing derivatives with improved binding affinity and selectivity.

Pharmacophore Identification and Rational Drug Design Principles

The SAR studies of this compound derivatives have led to the identification of a clear pharmacophore model for biological activity. This model consists of three key components:

The 1,2-Thiazole Ring: Acts as a core scaffold and a key interaction site, often with its nitrogen and sulfur atoms participating in hydrogen bonding.

The Substituted Phenyl Ring: Provides a large surface for hydrophobic and van der Waals interactions. The nature and position of its substituents are critical for modulating potency and selectivity.

Based on this pharmacophore, rational drug design principles can be applied to develop new, more effective therapeutic agents. nih.gov Molecular modeling techniques, such as docking studies, are employed to visualize how these molecules bind to their targets, providing insights into the key interactions that drive affinity. researchgate.net This allows for the targeted design of new derivatives with optimized substituents on both the thiazole and phenyl rings to enhance these interactions. Furthermore, bioisosteric replacement of the thiazole or phenyl rings, or modification of the ethanone linker, are common strategies to improve drug-like properties while maintaining or enhancing biological activity. nih.gov

Mechanistic Investigations of Biological Activities of Thiazole Containing Ethanone Derivatives

Anticancer Activity Research

Thiazole-containing ethanone (B97240) derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of human cancer cell lines. nih.govresearchgate.net Research into their mechanisms of action has revealed a multi-faceted approach to inhibiting cancer cell proliferation and survival, primarily through the induction of programmed cell death, interference with the cell cycle, and inhibition of critical enzymatic and signaling pathways that drive tumor growth. researchgate.netbohrium.com

Investigation of Cytotoxicity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism by which thiazole (B1198619) derivatives exert their anticancer effects is through the induction of apoptosis and cell cycle arrest in cancer cells. mdpi.comresearchgate.net Numerous studies have demonstrated that these compounds can trigger the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death. For instance, one thiazole-naphthalene derivative, compound 5b , was shown to induce apoptosis in MCF-7 breast cancer cells, with the total number of early and late apoptotic cells reaching 27.7% at a concentration of 1.25 µM, compared to just 4.93% in the control group. nih.gov Similarly, compound 4c , a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, markedly increased early apoptosis in MCF-7 cells by 43.9-fold and late apoptosis by 32.8-fold compared to untreated cells. mdpi.comresearchgate.net Another thiazole derivative, 4d , led to a 57.1-fold increase in early apoptosis and a 51.4-fold increase in late apoptosis in MDA-MB-231 cells. mdpi.com

In addition to inducing apoptosis, these derivatives frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.com Compound 5b was found to arrest the cell cycle at the G2/M phase in MCF-7 cells. nih.gov Likewise, compound 4d demonstrated an ability to cause cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com The thiazole derivative 4c also induced cell cycle arrest, leading to an accumulation of MCF-7 cells in the pre-G1 phase by 37.36% compared to 2.02% in untreated cells. researchgate.net These findings highlight the dual ability of thiazole derivatives to halt proliferation and eliminate malignant cells.

CompoundCancer Cell LineIC50 (µM)Apoptotic EffectCell Cycle Arrest
Compound 4c MCF-7 (Breast)2.57 ± 0.1643.9-fold increase in early apoptosisPre-G1 accumulation
HepG2 (Liver)7.26 ± 0.44Not specifiedNot specified
Compound 4d MDA-MB-231 (Breast)1.2157.1-fold increase in early apoptosisG1 and G2/M phases
Compound 5b MCF-7 (Breast)0.48 ± 0.03Dose-dependent increase in apoptosisG2/M phase
A549 (Lung)0.97 ± 0.13Not specifiedNot specified
Compound 6 C6 (Glioma)3.83 ± 0.76Not specifiedNot specified
A549 (Lung)12 ± 1.73Not specifiedNot specified
Compound 7a MDA-MB-231 (Breast)4.64 ± 0.3Induces apoptosisNot specified
MCF-7 (Breast)7.09 ± 0.5Induces apoptosisNot specified

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B (PTP1B), Lipoxygenase, Dihydrofolate Reductase (DHFR))

The anticancer properties of thiazole derivatives are also attributed to their ability to inhibit key enzymes involved in cancer progression. nih.gov A significant target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in cell growth and metabolism. A series of methyl salicylate-based thiazole derivatives were designed as PTP1B inhibitors, with several compounds showing potent inhibition in submicromolar concentrations. nih.gov For example, compound 3j from this series exhibited an IC50 value of 0.51 ± 0.15 µM against PTP1B, significantly surpassing the reference inhibitor. nih.gov

Dihydrofolate Reductase (DHFR) is another crucial enzyme in cancer therapy, essential for the synthesis of nucleic acids and amino acids. Certain thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been identified as effective DHFR inhibitors. nih.gov Compound 39 from this class demonstrated multi-targeting capabilities by inhibiting not only DHFR but also EGFR/HER2 kinases, contributing to its potent anticancer activity. nih.gov

While PTP1B and DHFR are important targets, a substantial body of research has focused on the inhibition of various protein kinases by thiazole derivatives. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a prominent target. Several thiazole compounds have shown potent VEGFR-2 inhibitory activity, with IC50 values in the nanomolar to low micromolar range, thereby disrupting tumor blood supply. mdpi.comnih.gov

CompoundTarget EnzymeIC50
Compound 3j PTP1B0.51 ± 0.15 µM
Compound 3f PTP1B0.66 ± 0.38 µM
Compound 3d PTP1B0.93 ± 0.51 µM
Compound 4d VEGFR-285.72% inhibition
Compound 6a PI3Kα0.225 ± 0.01 µM
Compound 7a VEGFR-20.095 ± 0.05 µM
Compound 39 DHFR, EGFR, HER2Not specified (potent inhibitor)

Identification of Specific Protein Targets and Modulation of Cellular Signaling Pathways

The anticancer efficacy of thiazole-containing ethanones is fundamentally linked to their interaction with specific protein targets and the subsequent modulation of critical cellular signaling pathways. nih.govnih.gov The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in human cancers, is a primary target. bohrium.comresearchgate.net Thiazole derivatives have been shown to be potent dual inhibitors of PI3K and mTOR. rsc.org For instance, compound 18 , a thiazole scaffold derivative, effectively blocked the PI3K/AKT/mTOR signaling pathway, leading to tumor growth inhibition. nih.gov Another compound, 6a , a thiazole-coumarin hybrid, also demonstrated potent inhibition of this pathway. bohrium.com

In addition to the PI3K/Akt/mTOR cascade, thiazole derivatives target other key proteins. Tubulin, the building block of microtubules, is a validated target for anticancer drugs. Compound 5b was identified as a potent tubulin polymerization inhibitor with an IC50 value of 3.3 µM, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. nih.gov Other identified targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and B-RAFV600E kinase, highlighting the diverse mechanisms through which these compounds combat cancer. nih.govnih.gov The ability of these molecules to interact with multiple targets, such as the dual inhibition of EGFR/HER2 and DHFR by compound 39 , presents a promising strategy for developing multi-targeting anticancer agents. nih.gov

Antimicrobial Activity Research (Antibacterial and Antifungal)

Thiazole derivatives are recognized for their broad-spectrum antimicrobial activity, showing efficacy against both bacterial and fungal pathogens. researchgate.netmdpi.comjchemrev.com Their chemical structure, which can be readily modified, allows for the development of compounds with potent activity against drug-resistant strains, addressing a critical need in infectious disease therapy. nih.gov

Evaluation Against Various Microbial Strains (e.g., Gram-positive, Gram-negative bacteria, fungi)

Thiazole-containing compounds have been successfully evaluated against a wide array of microbial strains. They exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govbiointerfaceresearch.comtums.ac.ir For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising in vitro antibacterial activity, with compound 43a demonstrating a Minimum Inhibitory Concentration (MIC) of 16.1 µM against both S. aureus and E. coli. jchemrev.com

The antifungal properties of these derivatives are equally significant. They have shown efficacy against various human pathogenic fungi, including multiple Candida species and Aspergillus niger. jchemrev.comnih.gov In the same study, compound 43b was identified as the most effective antifungal agent against A. niger, with an MIC of 16.2 µM. jchemrev.com The versatility of the thiazole scaffold allows for the synthesis of derivatives with selective or broad-spectrum activity, making them valuable candidates for further antimicrobial drug development. nih.gov

Compound(s)Microbial StrainTypeMIC (µg/mL)
Compound 43a Staphylococcus aureusGram-positive~5.8 (16.1 µM)
Escherichia coliGram-negative~5.8 (16.1 µM)
Compound 43b Aspergillus nigerFungus~5.8 (16.2 µM)
Compound 6d Staphylococcus aureusGram-positive3.9
Klebsiella pneumoniaeGram-negative3.9
Streptococcus mutansGram-positive7.8
Escherichia coliGram-negative15.6
Compounds 13 & 14 S. aureus (MRSA)Gram-positive50-75
E. coliGram-negative50-75
A. nigerFungus50-75
Compound 16 E. coli, P. aeruginosaGram-negative1.56 - 6.25
B. subtilis, S. aureusGram-positive1.56 - 6.25

Exploration of Mechanisms of Action (e.g., Inhibition of Microbial Cell Wall Synthesis enzymes like E. coli MurB, Cytochrome P450 enzymes like Aspergillus fumigatus CYP51B)

The antimicrobial effects of thiazole derivatives are achieved through various mechanisms of action, including the disruption of essential cellular processes in pathogens. jchemrev.com A key bacterial target is the enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), which is critical for the biosynthesis of the bacterial cell wall peptidoglycan. cu.edu.eg Several novel thiazole derivatives have been synthesized and shown to be potent inhibitors of E. coli MurB. cu.edu.egnih.gov The thiazol-4(5H)-one derivative 6d exhibited the highest inhibition of the MurB enzyme with an IC50 of 8.1 µM, correlating with its potent antibacterial activity. cu.edu.eg Other bacterial enzymes, such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), have also been identified as targets for thiazole compounds. jchemrev.comnih.gov

In fungi, a primary mechanism of action for azole-based compounds is the inhibition of cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. researchgate.net Docking studies have suggested that the antifungal activity of certain heteroaryl thiazole derivatives is likely due to the inhibition of 14α-lanosterol demethylase, aligning them with the established mechanism of clinical azole antifungal agents. nih.gov

Antitubercular Activity Research

Extensive searches for data concerning the specific antitubercular activity of 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one did not yield specific research findings. However, the broader class of thiazole derivatives has been the subject of significant investigation for its potential against Mycobacterium tuberculosis.

Assessment against Mycobacterium tuberculosis Strains (e.g., H37Rv)

While specific data for this compound is not available in the reviewed literature, numerous studies have evaluated various thiazole-containing compounds against the H37Rv strain of Mycobacterium tuberculosis. For instance, a series of thiazolidin-4-one derivatives incorporating a thiazole moiety demonstrated significant activity against the H37Rv strain, with one compound showing four-fold and eight-fold greater activity than the reference drugs pyrazinamide (B1679903) and streptomycin, respectively. nih.gov Another study on 2-aminothiazole (B372263) derivatives reported compounds with good activity against M. tuberculosis growth, achieving sub-micromolar minimum inhibitory concentrations (MIC). plos.org Pyridine appended 2-hydrazinylthiazole (B183971) derivatives have also shown promising antitubercular activity. rsc.org Furthermore, some thiazole derivatives, such as nitazoxanide, are known to inhibit intracellular M. tuberculosis development. rsc.org These findings underscore the potential of the thiazole scaffold in the development of new antitubercular agents.

Interactive Data Table: Antitubercular Activity of Various Thiazole Derivatives (Note: Data for the specific compound this compound is not available. The table below represents findings for other thiazole derivatives.)

Compound ClassSpecific Derivative ExampleActivity against M. tuberculosis H37RvReference
Thiazolidin-4-one-thiazole hybridCompound 49aMIC = 0.78 µg/mL nih.gov
Thiazolidin-4-one-thiazole hybridDerivative 61MIC = 6.25 µg/mL nih.gov
2-AminothiazolesHeteroaromatic amine derivativesSub-micromolar MICs achieved plos.org

Molecular Targets in Tuberculosis Pathogenesis (e.g., DprE1, Beta-ketoacyl-ACP synthase)

Specific molecular targets for this compound in M. tuberculosis have not been identified in the available research. However, for the broader category of thiazole derivatives, potential mechanisms of action have been explored. Derivatives of 2-aminothiazole-4-carboxylate are noted as potent inhibitors of the M. tuberculosis KasA protein, a type of Beta-ketoacyl-ACP synthase. rsc.org In silico studies of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives also suggest that the KasA protein is a likely binding target. nih.govresearchgate.net This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

Other Biologically Relevant Activities and Underlying Mechanisms (e.g., Anti-inflammatory, Anticonvulsant)

No specific studies on the anti-inflammatory or anticonvulsant properties of this compound were found. However, the thiazole structural motif is present in numerous compounds investigated for these activities.

Anti-inflammatory Activity:

Thiazole derivatives have demonstrated potential as anti-inflammatory agents. wisdomlib.orgnih.gov The primary mechanism investigated involves the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettandfonline.com By blocking these enzymes, thiazole-containing compounds can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. researchgate.net For example, a study on thiazole-based chalcone (B49325) derivatives showed anti-inflammatory activity in a carrageenan-induced mouse paw edema model, a common test for evaluating anti-inflammatory drugs. nih.gov

Anticonvulsant Activity:

Interactive Data Table: General Biological Activities of Thiazole Derivatives (Note: This table represents general findings for the broader class of thiazole derivatives, as specific data for this compound is unavailable.)

Biological ActivityGeneral Mechanism / ModelExample Compound ClassReference
Anti-inflammatoryInhibition of COX/LOX enzymesThiazole-based chalcones researchgate.netnih.gov
Anti-inflammatoryCarrageenan-induced paw edema model4-Benzyl-1,3-thiazole derivatives tandfonline.com
AnticonvulsantMaximal Electroshock (MES) Test3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)... tandfonline.com
AnticonvulsantPentylenetetrazole (PTZ) Seizure ModelCyclopentylmethylene-hydrazinyl-1,3-thiazoles tandfonline.com

Potential Applications and Future Research Directions

Medicinal Chemistry Applications

The thiazole (B1198619) nucleus is a cornerstone in drug discovery, present in numerous clinically approved drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir. bohrium.comnih.gov The 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one structure is a subject of interest for its potential applications, particularly as an inhibitor of enzymes involved in inflammatory processes. evitachem.com

Lead Compound Identification and Optimization for Specific Therapeutic Areas

The this compound framework is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, making it an excellent candidate for lead compound identification across various diseases. bohrium.commdpi.com Researchers have identified thiazole-containing compounds as potential inhibitors for a range of biological targets. nih.gov Computational studies have highlighted the 2-thiazolyl group as a promising heterocycle in lead discovery. nih.gov Optimization of this lead scaffold can be directed toward several therapeutic areas based on the known activities of related thiazole derivatives. mdpi.com

Table 1: Potential Therapeutic Areas for Thiazole-Based Compounds

Therapeutic Area Biological Target/Activity Reference
Oncology Inhibition of cell cycle, enzyme-linked receptors (e.g., polymerases) nih.govmdpi.com
Infectious Diseases Antibacterial, antifungal, antiviral, anti-tubercular activity mdpi.commdpi.com
Inflammatory Diseases Inhibition of enzymes in inflammatory pathways evitachem.commdpi.com

Design and Synthesis of Advanced Therapeutic Candidates Based on the this compound Scaffold

The synthesis of therapeutic candidates based on this scaffold typically involves multi-step organic reactions. evitachem.com A common and versatile method for creating the core thiazole ring is the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. nih.gov Modifications of the phenyl ring and the ethanone (B97240) group, as well as substitutions on the thiazole ring itself, allow for the creation of a diverse library of compounds for screening. For instance, new N,N-disubstituted β-amino acids with thiazole substituents have been synthesized using the Hantzsch method as a pathway to potentially bioactive molecules. nih.gov Another synthetic route involves the reaction of a ketone derivative with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds to yield 2-hydrazinyl-1,3-thiazole derivatives. nih.gov

Strategies for Improving Potency, Selectivity, and Drug-Like Properties

Improving the therapeutic profile of lead compounds derived from the this compound scaffold involves a systematic approach to modify its structure and analyze the resulting changes in activity (Structure-Activity Relationship, SAR).

Key strategies include:

Substitution on the Phenyl Ring : Introducing electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) on the phenyl ring can significantly alter the electronic properties and binding interactions of the molecule. SAR analyses have shown that such substitutions are crucial for antitumor and anticonvulsant activity in related compounds. nih.gov

Modification of the Ethanone Group : The ketone functionality can be modified to other groups to explore different interactions with target proteins. For example, it can be a site for creating larger, more complex side chains.

Functionalization of the Thiazole Ring : Altering substituents on the thiazole ring can enhance potency and selectivity. mdpi.com For example, SAR analysis of certain thiazole derivatives revealed that a phenyl group on the side chain is essential for antibacterial activity. mdpi.com

Improving Pharmacokinetics : Computational tools can predict ADME (absorption, distribution, metabolism, and excretion) properties to guide modifications that improve the drug-like characteristics of the compounds, such as membrane permeability and gastrointestinal absorption. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thiazole Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govijettjournal.org These technologies are particularly useful for designing and screening libraries of thiazole derivatives.

Exploration of Novel Therapeutic Areas and Neglected Diseases

The versatility of the thiazole scaffold makes it a prime candidate for exploring treatments for a wide range of conditions, including neglected diseases. Thiazole derivatives have shown promise against various pathogens, including those responsible for tuberculosis and parasitic infections like Trypanosoma cruzi. mdpi.commedmedchem.com The development of new chemical entities bearing the thiazole ring is a significant area of research to combat the rise of drug-resistant pathogens. mdpi.com By creating derivatives of this compound, researchers can screen for activity against a battery of targets relevant to tropical and other neglected diseases, potentially providing new hope where existing treatments are failing.

Development of Hybrid Molecules Incorporating Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold is an excellent building block for creating such hybrid molecules.

Recent research has focused on creating hybrids that combine the thiazole moiety with other biologically active heterocyclic systems. mdpi.com

Table 2: Examples of Thiazole-Based Hybrid Molecules

Hybrid Scaffold Combined Pharmacophore Potential Therapeutic Application Reference
Thiazole-Triazole 1,2,3-Triazole Antibacterial, Anti-Candida, Antibiofilm nih.gov
Thiazolidinone-Triazole 1,2,3-Triazole Anticancer nih.gov
Thiazole-Indole Indole Anticancer nih.gov

These hybrid molecules often exhibit synergistic effects, where the combined activity is greater than the sum of the individual components. For instance, a series of triazole-thiazole hybrids demonstrated promising antimicrobial and antibiofilm activity, identifying them as potential leads for further development. nih.gov This strategy of molecular hybridization significantly expands the therapeutic potential of the core this compound structure.

Applications in Material Science (e.g., Polymer Chemistry as additives for thermal stability and mechanical properties)

The incorporation of heterocyclic compounds, particularly those containing thiazole moieties, into polymer structures is a recognized strategy for enhancing the thermal and mechanical properties of various materials. While direct research on the application of this compound as a polymer additive is not extensively documented in publicly available literature, the broader class of thiazole derivatives has shown significant promise in this area. The inherent aromaticity and rigid structure of the thiazole ring are believed to contribute to improved polymer chain stability at elevated temperatures and to reinforce the polymer matrix, thereby enhancing its mechanical strength.

Future research may explore the use of this compound as a reactive additive or a comonomer in the synthesis of high-performance polymers. Its ketone functional group offers a potential site for chemical reactions, allowing it to be covalently bonded into a polymer network. This could lead to more permanent improvements in properties compared to simple physical blending.

Detailed Research Findings

Studies on polymers containing thiazole units integrated into their main chains provide valuable insights into the potential effects of compounds like this compound. For instance, research on polyimides, a class of high-performance polymers known for their thermal stability, has demonstrated that the inclusion of thiazole moieties can further elevate their performance characteristics.

In one study, polyimides were synthesized using a diamine containing a thiazole group, specifically N,N'-Bis-[4-(2-amino-thiazol-4-yl)-phenyl] isophthalamide. The resulting polymers exhibited excellent thermal properties. Thermogravimetric analysis (TGA) showed that these polyimides had high decomposition temperatures, indicating their ability to withstand significant heat before breaking down. ijettjournal.org The glass transition temperatures (Tg), which signify the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, were also notably high, ranging from 250-400 °C. ijettjournal.org This high Tg is attributed to the presence of aromatic and heterocyclic moieties in the polymer backbone, which restricts the rotational freedom of the polymer chains. ijettjournal.org

The data below, derived from studies on polyimides with integrated thiazole moieties, illustrates the typical improvements observed in thermal properties.

Table 1: Thermal Properties of Polyimides Containing Thiazole Moieties

Polymer Sample 10% Weight Loss Temperature (T10) (°C) Glass Transition Temperature (Tg) (°C) Char Yield at 900°C (%)
Polyimide with Thiazole Moiety 1 > 190 250 - 400 > 10

Data is generalized from findings on polyimides containing N,N'-Bis-[4-(2-amino-thiazol-4-yl)-phenyl] isophthalamide to illustrate the potential impact of thiazole moieties on polymer thermal properties. ijettjournal.org

Further research is warranted to specifically investigate this compound as a polymer additive. Such studies would involve blending the compound with various polymers at different concentrations and then characterizing the resulting materials' thermal and mechanical properties using techniques like TGA, Differential Scanning Calorimetry (DSC), and tensile testing. The results would provide a clearer understanding of its potential to serve as an effective additive for enhancing polymer performance in demanding applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions under reflux. For example, α,β-unsaturated ketones react with hydrazine hydrate in glacial acetic acid (4 hours, reflux) to form pyrazole derivatives, yielding white crystalline products after recrystallization (ethanol/chloroform mixture) . Alternative routes may use catalysts like piperidine in anhydrous ethanol, with optimized solvent systems (e.g., DCE:TFE 1:1) to enhance regioselectivity .
  • Key Variables : Solvent polarity, temperature (40–80°C), and catalyst choice significantly affect reaction efficiency. Yields range from 43% to 52% depending on substituent compatibility .

Q. What safety protocols are critical when handling this compound?

  • Hazard Identification : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Hazard codes include H302 (harmful if swallowed), H312/H332 (harmful via skin contact or inhalation) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to aerosols. Waste must be segregated and disposed via certified biohazard services .

Q. How is the compound characterized structurally?

  • Spectroscopic Methods :

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm) .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm ketone (C=O) and thiazole (C=N) functionalities .
    • Crystallography : Single-crystal X-ray diffraction (orthorhombic/triclinic systems) resolves bond angles and stereoelectronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Case Study : Nickel-catalyzed cross-coupling in toluene/water (60°C, 20 hours) achieves 60% yield with bis(1,5-cyclooctadiene)nickel and phosphine ligands. Key parameters include inert atmosphere and controlled temperature .
  • Challenges : Solvent recovery, catalyst loading, and byproduct formation (e.g., trifluoroacetic acid) require iterative optimization .

Q. What computational tools validate the compound’s electronic properties and reactivity?

  • DFT Studies : Gaussian09/M06-2X/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics : Simulations (e.g., AMBER) model solvation effects and binding affinities with biological targets .

Q. How does structural modification impact biological activity?

  • Case Study : Substitution at the phenyl ring (e.g., nitro, trifluoromethyl groups) enhances antifungal activity. For example, 2-(5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl) derivatives show IC₅₀ values <10 µM against Phytophthora infestans .
  • Mechanistic Insight : Thiazole and ketone moieties disrupt fungal membrane synthesis via cytochrome P450 inhibition, validated via HRMS and in vitro assays .

Contradictions and Resolutions

  • Synthesis Yield Discrepancies : Lower yields (43%) in sealed-tube reactions vs. higher yields (52%) in reflux-based methods highlight the trade-off between reaction control and efficiency.
  • Safety Data Variability : Some SDS omit specific toxicity thresholds (e.g., LD₅₀), necessitating conservative handling across all scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.